Cas no 896287-05-1 (3-methanesulfonyl-N-4-(4-nitrophenyl)-1,3-thiazol-2-ylbenzamide)

3-Methanesulfonyl-N-4-(4-nitrophenyl)-1,3-thiazol-2-ylbenzamide is a specialized organic compound featuring a thiazole core substituted with a nitrophenyl group and a methanesulfonylbenzamide moiety. Its structural complexity makes it valuable in medicinal chemistry and pharmaceutical research, particularly as a potential intermediate for bioactive molecules. The presence of the nitro group and sulfonyl functionality enhances its reactivity, enabling further derivatization for drug discovery applications. This compound exhibits stability under standard laboratory conditions, ensuring reliable handling and storage. Its well-defined synthetic pathway allows for consistent purity and scalability, making it suitable for high-throughput screening and targeted therapeutic development. Researchers may explore its utility in kinase inhibition or other biologically relevant pathways.
3-methanesulfonyl-N-4-(4-nitrophenyl)-1,3-thiazol-2-ylbenzamide structure
896287-05-1 structure
Product name:3-methanesulfonyl-N-4-(4-nitrophenyl)-1,3-thiazol-2-ylbenzamide
CAS No:896287-05-1
MF:C17H13N3O5S2
MW:403.43222117424
CID:5910669
PubChem ID:7267093

3-methanesulfonyl-N-4-(4-nitrophenyl)-1,3-thiazol-2-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 3-methylsulfonyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
    • 3-methanesulfonyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
    • AKOS024660116
    • F2557-0068
    • 3-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide
    • 896287-05-1
    • 3-methanesulfonyl-N-4-(4-nitrophenyl)-1,3-thiazol-2-ylbenzamide
    • Inchi: 1S/C17H13N3O5S2/c1-27(24,25)14-4-2-3-12(9-14)16(21)19-17-18-15(10-26-17)11-5-7-13(8-6-11)20(22)23/h2-10H,1H3,(H,18,19,21)
    • InChI Key: ULODCAMYYUDVIG-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C2=CC=C([N+]([O-])=O)C=C2)=CS1)(=O)C1=CC=CC(S(C)(=O)=O)=C1

Computed Properties

  • Exact Mass: 403.02966287g/mol
  • Monoisotopic Mass: 403.02966287g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 653
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 159Ų

3-methanesulfonyl-N-4-(4-nitrophenyl)-1,3-thiazol-2-ylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2557-0068-3mg
3-methanesulfonyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
896287-05-1 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2557-0068-10mg
3-methanesulfonyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
896287-05-1 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2557-0068-2mg
3-methanesulfonyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
896287-05-1 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2557-0068-4mg
3-methanesulfonyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
896287-05-1 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2557-0068-5mg
3-methanesulfonyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
896287-05-1 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2557-0068-1mg
3-methanesulfonyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
896287-05-1 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2557-0068-15mg
3-methanesulfonyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
896287-05-1 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2557-0068-25mg
3-methanesulfonyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
896287-05-1 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2557-0068-75mg
3-methanesulfonyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
896287-05-1 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2557-0068-20mg
3-methanesulfonyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
896287-05-1 90%+
20mg
$99.0 2023-05-16

Additional information on 3-methanesulfonyl-N-4-(4-nitrophenyl)-1,3-thiazol-2-ylbenzamide

Introduction to 3-methanesulfonyl-N-4-(4-nitrophenyl)-1,3-thiazol-2-ylbenzamide (CAS No. 896287-05-1)

3-methanesulfonyl-N-4-(4-nitrophenyl)-1,3-thiazol-2-ylbenzamide (CAS No. 896287-05-1) is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiazoles, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, characterized by the presence of a thiazole ring and a nitrophenyl group, makes it a promising candidate for further research and development.

The chemical structure of 3-methanesulfonyl-N-4-(4-nitrophenyl)-1,3-thiazol-2-ylbenzamide is composed of a benzamide moiety linked to a thiazole ring through a methanesulfonyl group. The nitrophenyl substituent on the thiazole ring adds to the compound's complexity and contributes to its biological activity. The combination of these functional groups provides a robust platform for exploring its pharmacological properties and potential therapeutic applications.

Recent studies have highlighted the potential of 3-methanesulfonyl-N-4-(4-nitrophenyl)-1,3-thiazol-2-ylbenzamide in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that it could be a valuable candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 3-methanesulfonyl-N-4-(4-nitrophenyl)-1,3-thiazol-2-ylbenzamide has also been investigated for its anticancer potential. A study published in the Cancer Research journal demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colorectal cancer cells. The mechanism of action involves the modulation of key signaling pathways such as the PI3K/AKT and MAPK pathways, which are frequently dysregulated in cancer cells.

The pharmacokinetic properties of 3-methanesulfonyl-N-4-(4-nitrophenyl)-1,3-thiazol-2-ylbenzamide have also been studied to evaluate its suitability as a therapeutic agent. Research conducted by a team at the University of California found that this compound exhibits good oral bioavailability and favorable pharmacokinetic parameters, making it suitable for further preclinical and clinical development. The compound's stability under physiological conditions and its ability to cross the blood-brain barrier have also been confirmed, which is particularly important for potential applications in neurodegenerative diseases.

To further understand the molecular mechanisms underlying the biological activities of 3-methanesulfonyl-N-4-(4-nitrophenyl)-1,3-thiazol-2-ylbenzamide, computational studies have been conducted using molecular docking and molecular dynamics simulations. These studies have provided insights into the binding interactions between the compound and its target proteins, such as COX enzymes and kinases. The results suggest that the methanesulfonyl group plays a crucial role in stabilizing the binding interactions, while the nitrophenyl group contributes to the selectivity and potency of the compound.

The safety profile of 3-methanesulfonyl-N-4-(4-nitrophenyl)-1,3-thiazol-2-ylbenzamide has also been evaluated in preclinical studies. Toxicity assessments conducted in animal models have shown that this compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs such as the liver and kidneys. These findings support its potential for further clinical evaluation.

In conclusion, 3-methanesulfonyl-N-4-(4-nitrophenyl)-1,3-thiazol-2-ylbenzamide (CAS No. 896287-05-1) is a promising compound with diverse biological activities that warrant further investigation. Its anti-inflammatory and anticancer properties make it a valuable candidate for drug development in various therapeutic areas. Ongoing research aims to optimize its structure for improved efficacy and safety, paving the way for potential clinical applications in the future.

Recommend Articles

Recommended suppliers
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd